

Application Note: Mass Spectrometry Fragmentation Analysis of Irbesartan Impurity A

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Compound of Interest		
Compound Name:	Irbesartan impurity 20-d4	
Cat. No.:	B15140630	Get Quote

Abstract

This application note provides a detailed protocol for the identification and characterization of Irbesartan Impurity A, also known as Irbesartan Related Compound A, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A proposed fragmentation pathway for this impurity is presented, based on established fragmentation patterns of the core structures of Irbesartan and related amide-containing compounds. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the purity analysis of Irbesartan.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. As with any pharmaceutical compound, the presence of impurities can affect both the efficacy and safety of the drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have defined limits for these impurities. Irbesartan Impurity A (1-(pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide) is a known process-related impurity. Accurate identification and quantification of this impurity are crucial for ensuring the quality and safety of Irbesartan drug substances and products. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for this purpose.[1][2]

Experimental Protocol

BENCH

This protocol outlines a general method for the analysis of Irbesartan Impurity A using LC-MS/MS. The parameters provided below may require optimization based on the specific instrumentation used.

- 1. Sample Preparation
- Standard Solution: Accurately weigh 1 mg of Irbesartan Impurity A reference standard and dissolve in 10 mL of diluent to obtain a concentration of 100 μg/mL. Further dilute to achieve a working concentration of 1 μg/mL.
- Test Solution: Accurately weigh 25 mg of the Irbesartan drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.
- 2. Liquid Chromatography Conditions
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 μm) is recommended for the separation.[1]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:

o 0-5 min: 30% B

5-20 min: 30% to 80% B

o 20-25 min: 80% B

25.1-30 min: 30% B (re-equilibration)

Flow Rate: 0.8 mL/min

Injection Volume: 10 μL



• Column Temperature: 30 °C

3. Mass Spectrometry Conditions

• Ionization Mode: Electrospray Ionization (ESI), Positive

 Scan Mode: Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis)

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

• Source Temperature: 120 °C

• Desolvation Temperature: 350 °C

· Collision Gas: Argon

 Collision Energy: Ramped from 15 to 40 eV to generate a comprehensive fragmentation spectrum.

Data Presentation

The expected protonated molecule of Irbesartan Impurity A is [M+H]⁺ at m/z 447.5. The following table summarizes the proposed major fragment ions and their corresponding structures.

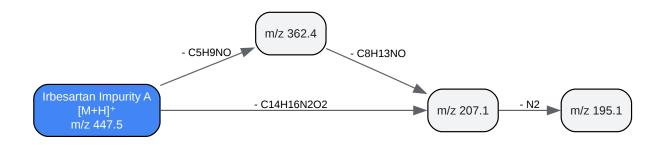


Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Proposed Neutral Loss	Putative Structure of the Fragment Ion
447.5	362.4	C5H9NO (Pentanoylamide)	Biphenyl-tetrazole- methyl- cyclopentanecarboxa mide
447.5	207.1	C14H16N2O2 (Cyclopentanecarboxa mide and pentanoyl groups)	Biphenyl-tetrazole- methyl cation
447.5	195.1	C15H18N2O2 (Amide side chain) and N2	Biphenyl-methyl cation
362.4	207.1	C8H13NO (Cyclopentanecarboxa mide)	Biphenyl-tetrazole- methyl cation

Proposed Fragmentation Pathway

The fragmentation of Irbesartan Impurity A is initiated by the protonation of the molecule, primarily on one of the nitrogen atoms of the tetrazole ring or the amide carbonyls. The collision-induced dissociation (CID) is expected to proceed through several key pathways, as illustrated in the diagram below. The biphenyl-tetrazole moiety is a common structural feature in many 'sartan' drugs, and its fragmentation pattern is well-understood. A characteristic fragmentation of this group involves the cleavage of the bond connecting the methyl group to the cyclopentanecarboxamide moiety, leading to the formation of a stable benzyl-type cation at m/z 207.1. Further fragmentation can occur through the loss of a neutral nitrogen molecule (N_2) from the tetrazole ring, resulting in an ion at m/z 195.1. The amide bonds are also susceptible to cleavage, leading to the loss of the pentanoylamide and cyclopentanecarboxamide groups.





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Caption: Proposed MS/MS fragmentation pathway of Irbesartan Impurity A.

Conclusion

This application note provides a comprehensive framework for the analysis of Irbesartan Impurity A using LC-MS/MS. The detailed experimental protocol and the proposed fragmentation pathway will aid researchers and analysts in the accurate identification and characterization of this impurity, thereby ensuring the quality and safety of Irbesartan formulations. The provided methods are a starting point and should be validated and optimized for the specific laboratory equipment and conditions.

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References

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